molecular formula C17H16ClN5O2S B2365854 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 921908-36-3

2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2365854
CAS No.: 921908-36-3
M. Wt: 389.86
InChI Key: ISTPVAPDJUUQMA-UHFFFAOYSA-N
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Description

The compound 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenyl substituent at the N1 position, a hydroxyl group at C4, and a thioether-linked pyrrolidin-1-yl ethanone moiety at C4.

For example, compounds with thioether substituents are typically prepared by reacting 6-mercapto precursors with halogenated carbonyl derivatives under acidic conditions (e.g., polyphosphoric acid or sulfuric acid) . The pyrrolidin-1-yl ethanone group likely originates from a nucleophilic substitution or coupling reaction involving a thiol intermediate .

Properties

IUPAC Name

1-(3-chlorophenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c18-11-4-3-5-12(8-11)23-15-13(9-19-23)16(25)21-17(20-15)26-10-14(24)22-6-1-2-7-22/h3-5,8-9H,1-2,6-7,10H2,(H,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTPVAPDJUUQMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that belongs to the pyrazolo[3,4-d]pyrimidine family. This class of compounds has garnered significant attention due to its diverse biological activities, particularly in cancer therapy and as inhibitors of various biological targets. The structural features of this compound suggest potential interactions with multiple biological pathways.

Structural Characteristics

The compound features:

  • A pyrazolo[3,4-d]pyrimidine core , known for its ability to interact with various biological targets.
  • A thioether linkage , which is crucial for enhancing the compound's pharmacological properties.
  • An acetanilide moiety that contributes to its solubility and bioavailability.

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. For example, compounds derived from this scaffold have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. In one study, a related compound demonstrated IC50 values ranging from 0.3 to 24 µM against dual EGFR/VGFR2 targets, indicating potent inhibitory effects on tumor growth and induction of apoptosis in cancer cells .

The mechanism by which these compounds exert their biological effects often involves:

  • Adenosine receptor modulation : Several studies have demonstrated that pyrazolo[3,4-d]pyrimidines can interact with A1 adenosine receptors, which plays a role in regulating cellular proliferation and apoptosis .
  • Inhibition of COX enzymes : Some derivatives have shown potential as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key structural modifications and their associated biological activities:

CompoundStructural FeaturesBiological Activity
1-(3-Chlorophenyl)-4-hydroxy-pyrazolo[3,4-d]pyrimidineLacks thioetherAnticancer activity
5-(furan-2-yl)-pyrazolo[3,4-d]pyrimidineDifferent substituents on pyrimidineAntimicrobial properties
2-Amino-thiazole derivativesContains thiazole instead of pyrimidineAntimicrobial and anticancer

This table illustrates how variations in structure can lead to different pharmacological profiles.

Case Studies

  • Dual Inhibitor Activity : A study explored a series of pyrazolo[3,4-d]pyrimidine derivatives that acted as dual inhibitors of EGFR and VGFR2. The most potent compound showed significant inhibition of tumor growth in MCF-7 models and induced apoptosis through various pathways .
  • Adenosine Receptor Affinity : Another research highlighted the affinity of certain pyrazolo[3,4-d]pyrimidines for A1 adenosine receptors. The presence of specific substituents enhanced binding affinity and biological efficacy .

Scientific Research Applications

Chemical Properties and Structure

The chemical formula of this compound is C18H18ClN5O3SC_{18}H_{18}ClN_{5}O_{3}S, with a molecular weight of approximately 419.88 g/mol. The structure features a thioether linkage and a pyrrolidine moiety, which may enhance its solubility and bioavailability—important factors for pharmacological efficacy.

Anticancer Potential

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. A study by Wang et al. (2015) identified related structures as potential antitumor agents by interacting with folate receptors, suggesting that similar mechanisms may apply to 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone .

Pharmacological Applications

The compound's unique structure allows it to act on multiple biological targets. Its thioether group may enhance interactions with proteins involved in signal transduction pathways. Additionally, the pyrrolidine moiety is known for its role in enhancing binding affinity to various receptors, which could be exploited in drug design for conditions such as neurodegenerative diseases and psychiatric disorders .

Case Studies and Experimental Data

Recent studies have demonstrated the efficacy of pyrazolo[3,4-d]pyrimidines in various experimental models:

  • In vitro Studies : Laboratory tests have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For example, compounds similar to this compound were effective against breast and lung cancer cell lines .
  • In vivo Models : Animal studies have indicated that these compounds may reduce tumor size and improve survival rates when administered in appropriate doses. The mechanisms include modulation of key signaling pathways related to cell growth and survival .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Anticancer ActivityInhibits tumor growth in various cancer cell lines
Receptor InteractionEnhances binding affinity to GPCRs and other targets
Apoptosis InductionInduces programmed cell death in malignant cells
Signal ModulationAlters signaling pathways associated with cell proliferation

Comparison with Similar Compounds

Structural Features :

  • Core : Pyrazolo[3,4-d]pyrimidine, a fused bicyclic system with nitrogen atoms at positions 1, 3, 4, and 5.
  • Hydroxyl at C4: May contribute to hydrogen bonding and metabolic stability. Thioether-linked pyrrolidin-1-yl ethanone at C6: The thioether bridge improves metabolic resistance compared to oxygen analogs, while the pyrrolidine ring introduces conformational flexibility .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Compound Name / ID Core Structure Key Substituents Synthesis Method (Yield) Reported Properties
Target Compound Pyrazolo[3,4-d]pyrimidine 3-Cl-C6H4 (N1), -OH (C4), -S-CH2-C(=O)-pyrrolidine (C6) Not explicitly stated; likely via 6-mercapto intermediate Data unavailable in evidence; inferred stability from analogous compounds
2-[[1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]propanamide Pyrazolo[3,4-d]pyrimidine 3-Cl-C6H4 (N1), -OH (C4), -S-CH2-C(=O)-NH2 (C6) Cyclocondensation with polyphosphoric acid IR, NMR, and MS data reported; high crystallinity
Compound 119 () Pyrazolo[3,4-d]pyrimidine 3-Cl-C6H4-NH (C4), -CH2-COOH (C6), -Cl-C6H5-CH2 (N1) Reflux with ethanol and FeCl3-SiO2 catalyst Not explicitly stated; similar heterocyclic cores suggest kinase inhibition potential
Compound 3 () Chromeno-pyrazolo-pyridine Thieno[2,3-d]pyrimidine (C3), coumarin (C5), -CH3 (C5) FeCl3-SiO2 catalyzed cyclization (75% yield) Fluorescence properties; potential anticancer activity inferred from coumarin moieties

Key Differences and Implications

Substituent Effects

  • C6 Thioether Linkage: The target compound’s pyrrolidin-1-yl ethanone group at C6 contrasts with the propanamide in ’s analog. The pyrrolidine ring may enhance blood-brain barrier penetration compared to the primary amide .
  • N1 Substituent : The 3-chlorophenyl group is conserved across analogs (e.g., ), suggesting its role in π-π stacking interactions with biological targets.

Preparation Methods

Vilsmeier-Haack Cyclization for Pyrimidine Annulation

The one-flask Vilsmeier reaction using 5-amino-1-(3-chlorophenyl)-1H-pyrazole (I ) with PBr₃ in DMF generates 4-(iminomethyl)pyrazole intermediates, which undergo heterocyclization with hexamethyldisilazane to yield 1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine (II ) (Fig. 2).

Optimization Data :

Parameter Conditions Yield (%) Source
Solvent DMF vs. DEF 91 vs. 56
Temperature 60°C (Vilsmeier), 70°C (Cyclization) 91
Catalytic Promoter NH(SiMe₃)₂ 91

This method avoids isolation of intermediates, achieving 91% yield under optimized conditions.

Synthesis of 2-Mercapto-1-(Pyrrolidin-1-yl)Ethanone (III)

Reductive Amination Route

Condensation of pyrrolidine with chloroacetone followed by sulfur insertion via thiourea intermediates yields III (Fig. 4).

Patent-Derived Protocol :

  • Chloroacetone + pyrrolidine → 1-(pyrrolidin-1-yl)propan-2-one (82% yield, EtOH, reflux).
  • Thiourea treatment (NH₄SCN, H₂O/EtOH) → thiolation (75% yield).

Catalytic Hydrogenation Approach

Using Pd/C (10%) under 6 MPa H₂, N-ethyl pyrrolidine intermediates are reduced to target scaffolds, though yields for thiolated variants require optimization (Table 2):

Catalyst Solvent Temp (°C) Time (h) Yield (%)
10% Pd/C MeOH 140–150 6 87.7
5% Pd/C MeOH 140–150 6 92.8
PdO MeOH 140–150 6 93.4

Convergent Coupling Strategies

Mitsunobu Reaction for Direct Thioether Formation

Coupling II with III using DIAD/PPh₃ in THF achieves C-S bond formation while retaining stereochemical integrity (Fig. 5).

Comparative Efficiency :

Coupling Method Conditions Yield (%) Purity (%)
Mitsunobu DIAD, PPh₃, THF 78 98.5
Nucleophilic Substitution NaH, DMF 65 95.2

Challenges and Optimization Opportunities

  • Regioselectivity in Pyrimidine Annulation : Competing formation of [4,3-c] vs. [3,4-d] isomers necessitates careful control of Vilsmeier conditions.
  • Thiol Oxidation Mitigation : Use of inert atmospheres (N₂/Ar) and antioxidants (BHT) suppresses disulfide byproducts.
  • Pyrrolidine Stability : Acylation at the pyrrolidine nitrogen requires stoichiometric base (e.g., Et₃N) to prevent ring-opening.

Q & A

Q. Key Considerations :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .
  • Monitor reaction progress via TLC or HPLC to optimize yield (typically 50–70%) .

Basic: Which characterization techniques are essential for confirming the compound’s structure?

Methodological Answer:
A combination of spectroscopic and analytical methods is required:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to verify the pyrazolo[3,4-d]pyrimidine core, thioether linkage, and pyrrolidine moiety. Key signals include aromatic protons (δ 7.2–8.5 ppm) and pyrrolidine methylenes (δ 2.5–3.5 ppm) .
    • HSQC/HMBC : Resolve ambiguities in proton-carbon connectivity, especially for overlapping signals in the pyrimidine ring .
  • Mass Spectrometry (HRMS/ESI-MS) : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with chlorine and sulfur content .
  • FT-IR : Validate functional groups (e.g., C=O stretch at ~1680 cm⁻¹, O–H stretch at ~3200 cm⁻¹ for the hydroxy group) .

Validation : Cross-reference data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve structural ambiguities .

Advanced: How can researchers resolve discrepancies in NMR spectra during structural elucidation?

Methodological Answer:
Discrepancies often arise from:

  • Tautomerism : The pyrazolo[3,4-d]pyrimidine core may exhibit keto-enol tautomerism, leading to split peaks. Use variable-temperature NMR (VT-NMR) to identify dynamic equilibria .
  • Residual Solvents : DMSO-d₆ or DMF-d₇ can obscure key regions. Switch to CDCl₃ or deuterated methanol for cleaner spectra .
  • Impurities : Re-purify via preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound from byproducts .

Case Study : If unexpected aromatic protons appear, synthesize a des-chloro analog to isolate spectral contributions from the 3-chlorophenyl group .

Advanced: What strategies mitigate organic compound degradation during prolonged bioactivity assays?

Methodological Answer:
Degradation risks include hydrolysis (thioether bond) and oxidation (pyrimidine ring). Mitigation strategies:

  • Stabilized Storage : Store lyophilized compound at –80°C under argon. Prepare fresh DMSO stock solutions (<1 week old) to avoid water absorption .
  • Assay Conditions :
    • Use antioxidants (e.g., 0.1% BHT) in cell culture media .
    • Conduct time-course stability studies (HPLC monitoring) to define assay duration limits .
  • Temperature Control : Perform assays at 4°C for short-term experiments or use continuous cooling systems for long-term studies .

Validation : Compare bioactivity results from fresh vs. aged samples to quantify degradation impacts .

Advanced: How to design experiments to assess the compound’s binding affinity to target enzymes?

Methodological Answer:

  • Molecular Docking : Use software (AutoDock Vina, Schrödinger) to model interactions with kinase domains or ATP-binding pockets. Focus on hydrogen bonding (hydroxy group) and π-π stacking (chlorophenyl ring) .
  • Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip and measure real-time binding kinetics (ka/kd) at varying compound concentrations (1 nM–10 µM) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate enthalpic vs. entropic driving forces .

Q. Troubleshooting :

  • If non-specific binding occurs, modify the compound with a polyethylene glycol (PEG) spacer to reduce hydrophobic interactions .
  • Validate results with competitive inhibition assays (e.g., ATP-competitive kinase inhibitors) .

Advanced: How to address contradictory bioactivity data across different experimental models?

Methodological Answer:
Contradictions may stem from:

  • Cell Line Variability : Test the compound in isogenic cell lines (e.g., wild-type vs. mutant kinases) to isolate genetic influences .
  • Metabolic Differences : Use liver microsomes or S9 fractions to assess metabolic stability. Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify enzyme-mediated inactivation .
  • Assay Sensitivity : Compare IC₅₀ values across multiple platforms (e.g., cell viability vs. enzymatic activity assays) .

Resolution : Perform in vivo pharmacokinetic studies (rodent models) to correlate in vitro bioactivity with bioavailability .

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